4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide
CAS No.: 353254-99-6
Cat. No.: VC21273153
Molecular Formula: C13H12ClNO3S
Molecular Weight: 297.76 g/mol
* For research use only. Not for human or veterinary use.
![4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide - 353254-99-6](/images/no_structure.jpg)
Specification
CAS No. | 353254-99-6 |
---|---|
Molecular Formula | C13H12ClNO3S |
Molecular Weight | 297.76 g/mol |
IUPAC Name | 4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide |
Standard InChI | InChI=1S/C13H12ClNO3S/c14-11-5-7-12(8-6-11)19(17,18)15-13-4-2-1-3-10(13)9-16/h1-8,15-16H,9H2 |
Standard InChI Key | NTRCTWQKMJAECQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CO)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES | C1=CC=C(C(=C1)CO)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Properties and Structure
Structural Characteristics and Chemical Identity
4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide consists of a 4-chlorobenzenesulfonyl group attached to the nitrogen of a 2-(hydroxymethyl)aniline moiety. This compound is characterized by its sulfonamide linkage (-SO₂NH-), which connects the two aromatic rings, creating a structure with multiple functional groups that can participate in various chemical interactions. The compound has a CAS registry number of 353254-99-6, serving as its unique identifier in chemical databases and literature.
Synthetic Methods and Chemical Reactions
Related Sulfonamide Synthesis Methods
Insights from related sulfonamide syntheses can provide context for potential synthetic routes to 4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide. For instance, the synthesis of N-acetyl-4-methyl-benzenesulfonamide from N-chloro-p-toluenesulfonamide (Chloramine-T) and acetyl chloride, as described by Kelebekli, demonstrates alternative approaches to functionalized sulfonamides . While this specific reaction focuses on N-acylation rather than the initial sulfonamide formation, it highlights the diverse chemistry available for modifying sulfonamide structures.
In the pharmaceutical industry, N-acylsulfonamide moieties have been recognized as important structural features for biological activity, with applications in drugs for Alzheimer's disease, antibacterial agents, and treatments for osteoporosis . This underscores the importance of developing efficient synthetic methods for sulfonamide derivatives like 4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide.
Structural Relationships and Analogues
Comparison with Related Compounds
4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide shares structural similarities with other sulfonamide derivatives that have demonstrated biological activity. One such related compound is N-[(4R)-4-{5-chloro-2-(hydroxymethyl)phenylsulfonamido}pentyl]-N-methylmethanesulfonamide (PubChem CID 24936138), which contains similar structural elements including chloro-substituted aromatic rings and hydroxymethyl functionality . This more complex molecule has a molecular weight of 509.5 g/mol and contains additional functional groups including a methylsulfonamide moiety .
The structural similarities between these compounds suggest potential overlaps in their chemical behavior and biological activities, although the more complex substitution pattern in the related compound would likely result in different pharmacokinetic properties and receptor interactions.
Research Status and Future Perspectives
Current State of Research
Based on the available sources, 4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide appears to be primarily available as a chemical reagent or building block for synthetic applications, as evidenced by its listing in chemical supplier catalogs like Sigma-Aldrich . The compound's presence in these catalogs suggests its utility in chemical synthesis, potentially for the preparation of more complex molecules with specific biological activities.
Future Research Directions
Several promising avenues for future research on 4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide can be identified:
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Structure-activity relationship studies to determine how modifications to the basic structure affect biological activity, potentially leading to more potent or selective derivatives.
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Investigation of its potential as an anticancer agent or radiosensitizer, building on research with related sulfonamide compounds that have shown promise in these areas.
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Exploration of its activity against specific enzyme targets, particularly those known to interact with sulfonamide compounds such as carbonic anhydrases or dihydropteroate synthase.
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Development of more efficient synthetic routes to the compound and its derivatives, potentially enabling larger-scale production for broader research applications.
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Computational studies to predict potential binding interactions with biological targets, guiding experimental investigations into specific therapeutic applications.
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